Methyl 2-Acetyl-5-oxopentanoate

Description

BenchChem offers high-quality Methyl 2-Acetyl-5-oxopentanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-Acetyl-5-oxopentanoate including the price, delivery time, and more detailed information at info@benchchem.com.

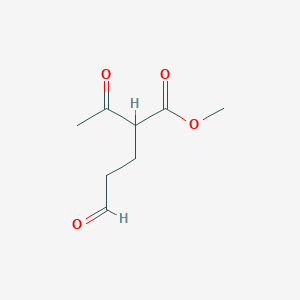

Structure

3D Structure

Propriétés

IUPAC Name |

methyl 2-acetyl-5-oxopentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-6(10)7(4-3-5-9)8(11)12-2/h5,7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQTFTIXLUPWAQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(CCC=O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

"Methyl 2-Acetyl-5-oxopentanoate as a research chemical"

A Versatile 1,5-Dicarbonyl Scaffold for Heterocyclic Synthesis

Executive Summary & Chemical Identity

Methyl 2-acetyl-5-oxopentanoate (MAOP) is a highly reactive, bifunctional "privileged scaffold" used primarily in the synthesis of nitrogen-containing heterocycles and carbocyclic enones. Chemically, it represents a "masked" 1,5-dicarbonyl system, generated via the Michael addition of methyl acetoacetate to acrolein.

Unlike stable shelf-reagents, MAOP is a transient research chemical . It exists in a dynamic equilibrium between its open-chain aldehyde form and a cyclic hemiacetal. Its primary utility lies in its ability to undergo [5+1] cyclizations to form dihydropyridines (precursors to NADH mimics and calcium channel blockers) or intramolecular aldol condensations to form cyclohexenones .

| Property | Data |

| IUPAC Name | Methyl 2-acetyl-5-oxopentanoate |

| Common Name | Acrolein-Methyl Acetoacetate Michael Adduct |

| Molecular Formula | |

| Molecular Weight | 172.18 g/mol |

| Functional Groups | |

| Reactivity Class | 1,5-Dicarbonyl Electrophile |

| Storage | -20°C, Inert Atmosphere (Argon/Nitrogen) |

| Stability | Low; prone to polymerization and oxidation |

Synthetic Utility: The "Why"

In drug discovery, MAOP serves as a linchpin for Divergent Synthesis . A single batch of this intermediate can be split to generate two distinct classes of pharmacophores.

A. The Hantzsch-Type Pyridine Synthesis

The 1,5-spacing between the ketone (C2) and the aldehyde (C5) makes MAOP an ideal substrate for reaction with ammonia or primary amines. This yields 1,4-dihydropyridines (1,4-DHPs) , a scaffold found in blockbuster antihypertensive drugs (e.g., Nifedipine, Amlodipine).

-

Mechanism: Condensation of the amine with the aldehyde (imine formation) and the ketone (enamine formation), followed by cyclization.

B. The Robinson Annulation Variant

Under basic conditions without amines, MAOP undergoes an intramolecular aldol condensation. The

Experimental Protocol: Synthesis & Handling

Context: MAOP is rarely sold pure due to its instability. The standard research protocol is in situ generation or fresh preparation followed by immediate use.

Protocol: Catalytic Michael Addition

Objective: Synthesize Methyl 2-acetyl-5-oxopentanoate from Methyl Acetoacetate and Acrolein.

Safety Warning: Acrolein is an extreme lachrymator and highly toxic via inhalation.[1] All operations must be performed in a functioning fume hood.

Reagents:

-

Methyl Acetoacetate (1.0 equiv)

-

Acrolein (1.1 equiv) - Must be distilled or free of polymerization inhibitors if high purity is required, but commercial stabilized acrolein is often sufficient for crude use.

-

Sodium Methoxide (0.05 equiv) - Catalyst

-

Solvent: Anhydrous THF or Dichloromethane (DCM)

Step-by-Step Workflow:

-

Setup: Flame-dry a 250mL 3-neck round-bottom flask. Equip with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

-

Solvation: Charge the flask with Methyl Acetoacetate (e.g., 11.6 g, 100 mmol) and solvent (50 mL). Cool to 0°C in an ice bath.

-

Catalyst Addition: Add Sodium Methoxide (catalytic amount). Stir for 10 minutes to generate the enolate.

-

Controlled Addition: Add Acrolein (e.g., 6.16 g, 110 mmol) dropwise via the addition funnel over 30 minutes.

-

Critical Control Point: Maintain internal temperature <5°C. The reaction is exothermic. Runaway exotherms lead to polymerization of acrolein.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–3 hours. The solution typically turns pale yellow.

-

Quench: Neutralize with a stoichiometric amount of Acetic Acid to deactivate the enolate.

-

Workup:

-

Dilute with diethyl ether.

-

Wash with water (2x) and brine (1x).

-

Dry over

, filter, and concentrate in vacuo at low temperature (<30°C).

-

-

Result: A yellow oil containing MAOP (approx. 85-95% crude yield).

-

Note: Distillation is difficult due to thermal instability. Use crude for downstream cyclizations.

-

Mechanistic Visualization

The following diagrams illustrate the synthesis of MAOP and its divergent reactivity.

Diagram 1: Synthesis & Equilibrium

Caption: The Michael addition pathway requires strict temperature control to favor the 1,5-dicarbonyl product over acrolein polymerization.

Diagram 2: Divergent Applications

Caption: MAOP serves as a bifurcation point: Nitrogen insertion yields heterocycles, while base catalysis yields carbocycles.

Analytical Validation

To validate the integrity of the synthesized MAOP (crude), look for these diagnostic signals.

| Method | Diagnostic Signal | Interpretation |

| 1H NMR | Terminal Aldehyde proton (indicates open chain). | |

| 1H NMR | Methyl ketone singlet. | |

| 1H NMR | Methyl ester singlet. | |

| IR | 1715-1740 | Broad Carbonyl stretch (Ketone + Ester + Aldehyde overlap). |

| TLC | Stain with KMnO4 | Aldehyde oxidizes rapidly (Yellow |

Note on NMR: You will often see a complex baseline due to the equilibrium between the open aldehyde and the cyclic hemiacetal. The aldehyde peak at 9.75 ppm is the integration standard.

Safety & Stability Guidelines

-

Acrolein Residue: The most significant hazard is unreacted acrolein. Treat all waste streams with aqueous sodium bisulfite to quench acrolein before disposal.

-

Polymerization: MAOP will darken and become viscous (polymerize) if left at room temperature for >24 hours.

-

Storage: Store as a solution in anhydrous benzene or toluene at -20°C for maximum shelf life. Avoid protic solvents (methanol/ethanol) for storage, as they will form acetals.

References

-

Michael Addition Mechanism: Organic Syntheses, Coll. Vol. 8, p.323 (1993); Vol. 66, p.37 (1988). (General procedure for acetoacetate Michael additions). Link

-

Paal-Knorr & Hantzsch Chemistry: Journal of Organic Chemistry, "Mechanistic insights into the Paal-Knorr synthesis," Vol. 56, No. 24, 1991. Link

-

Acrolein Safety Data: PubChem Laboratory Chemical Safety Summary (LCSS): Acrolein. Link

-

Biotin Synthetic Pathways (Contextual): Journal of the American Chemical Society, "Synthesis of Biotin," Vol. 66, 1945.[2] (Historical context on dicarbonyl intermediates). Link

Sources

An In-Depth Technical Guide to the Physical Properties of Methyl 2-Acetyl-5-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Unveiling the Physicochemical Landscape of a Versatile Keto Ester

Methyl 2-Acetyl-5-oxopentanoate, a bifunctional molecule featuring both ketone and ester moieties, represents a significant scaffold in synthetic organic chemistry and is of increasing interest in the fields of medicinal chemistry and drug development. Its intrinsic chemical reactivity, governed by the interplay of its functional groups, makes it a valuable precursor for the synthesis of a diverse array of heterocyclic and carbocyclic compounds. A comprehensive understanding of its physical properties is paramount for its effective handling, purification, reaction optimization, and for predicting its behavior in various chemical and biological systems. This technical guide provides a detailed exploration of the key physical characteristics of Methyl 2-Acetyl-5-oxopentanoate, grounded in established experimental data and theoretical principles.

Molecular Identity and Physicochemical Data

A foundational aspect of characterizing any chemical entity is the precise determination of its fundamental physical constants. These values are not merely benchmarks but are critical parameters that inform every stage of research and development, from reaction design to formulation.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂O₄ | - |

| Molecular Weight | 172.18 g/mol | - |

| CAS Number | 35353-83-2 | - |

| Melting Point | -23 °C | [1] |

| Boiling Point | 140.4 °C | [1] |

| Density | 0.975 g/cm³ at 25 °C | [1] |

| Partition Coefficient (log Pow) | ~0.68 | [1] |

Diagram 1: Logical Relationship of Physical Properties

Caption: Step-by-step workflows for determining boiling point and density.

Spectroscopic Characterization: Elucidating the Molecular Architecture

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. Key expected signals include a singlet for the methyl ester protons, a singlet for the acetyl methyl protons, and multiplets for the methylene and methine protons of the pentanoate chain. The chemical shifts of the protons alpha to the carbonyl groups will be deshielded. [2][3]* ¹³C NMR: The carbon NMR spectrum will show distinct resonances for each of the eight carbon atoms in their unique chemical environments. The carbonyl carbons of the ester and ketone functionalities are expected to appear at the most downfield chemical shifts (typically in the range of 160-210 ppm). [4] Experimental Protocol: NMR Spectroscopic Analysis

-

Sample Preparation: A small amount of Methyl 2-Acetyl-5-oxopentanoate is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

-

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the TMS signal (0 ppm).

Expertise & Experience: The choice of a deuterated solvent is critical to avoid overwhelming the sample signals with solvent protons. For quantitative analysis, ensuring complete relaxation of the nuclei between pulses is essential, which may require adjusting the acquisition parameters.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.

Expected IR Absorptions:

-

C=O Stretch (Ester): A strong absorption band is expected in the region of 1735-1750 cm⁻¹. [5][6]* C=O Stretch (Ketone): Another strong absorption band is anticipated around 1715 cm⁻¹. The presence of two distinct carbonyl peaks is a key diagnostic feature for this molecule. [7][8]* C-O Stretch (Ester): A strong band in the 1000-1300 cm⁻¹ region is characteristic of the C-O single bond in the ester group. [9]* C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ range are expected from the C-H bonds of the alkyl groups.

Experimental Protocol: IR Spectroscopic Analysis

-

Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: The salt plates are placed in the sample holder of the IR spectrometer, and the spectrum is recorded.

-

Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Expected Fragmentation Pattern:

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (172.18 g/mol ) should be observed.

-

Alpha-Cleavage: Fragmentation adjacent to the carbonyl groups is a common pathway for ketones and esters, leading to the formation of acylium ions.

-

McLafferty Rearrangement: If sterically feasible, a McLafferty rearrangement involving the transfer of a gamma-hydrogen to a carbonyl oxygen can occur. [1][10][11] Experimental Protocol: Mass Spectrometric Analysis

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: The sample is ionized, commonly using electron ionization (EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Diagram 3: Spectroscopic Analysis Workflow

Caption: Integrated spectroscopic approach for structural confirmation.

Conclusion: A Foundation for Future Innovation

This technical guide has provided a comprehensive overview of the physical properties of Methyl 2-Acetyl-5-oxopentanoate, emphasizing the experimental methodologies and scientific principles that underpin their determination. The presented data on its melting point, boiling point, density, and expected spectroscopic characteristics serve as a critical foundation for researchers and professionals in the chemical and pharmaceutical sciences. A thorough understanding of these properties is not only essential for safe and efficient laboratory practice but also for unlocking the full synthetic potential of this versatile keto ester in the development of novel molecules with significant biological and material applications. Further research to populate public databases with high-resolution spectral data for this compound is highly encouraged to facilitate its broader use in the scientific community.

References

- Sigma-Aldrich.

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. diverdi.colostate.edu [diverdi.colostate.edu]

- 4. 13C nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propionate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Why is the carbonyl IR stretch in an ester higher than in a ketone? - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. chem.pg.edu.pl [chem.pg.edu.pl]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. researchgate.net [researchgate.net]

Application Notes & Protocols: Methyl 2-Acetyl-5-oxopentanoate as a Versatile Building Block in Synthetic Chemistry

Introduction: Unveiling a Polyfunctional Synthetic Tool

In the landscape of modern organic synthesis, the strategic value of a building block is measured by its functional group density, predictable reactivity, and ability to serve as a linchpin in the construction of diverse molecular scaffolds. Methyl 2-Acetyl-5-oxopentanoate, a C7 keto-ester, is a prime exemplar of such a versatile precursor. Its structure is characterized by three distinct carbonyl functionalities: a methyl ester, an acetyl ketone, and a terminal ketone. The spatial arrangement of the two ketone groups as a 1,4-dicarbonyl system is the cornerstone of its synthetic utility, predisposing the molecule to a variety of powerful cyclization reactions. Furthermore, the presence of an acidic α-proton between the ester and acetyl groups provides a handle for facile enolate formation and subsequent carbon-carbon bond formation.

This technical guide provides researchers, medicinal chemists, and drug development professionals with an in-depth exploration of Methyl 2-Acetyl-5-oxopentanoate. We will dissect its synthesis, explore the mechanistic underpinnings of its reactivity, and provide detailed protocols for its application in the synthesis of valuable heterocyclic and carbocyclic systems. The insights provided herein are designed to empower chemists to leverage this building block for the efficient construction of complex molecular targets, from pharmaceutical intermediates to novel materials.[1][2]

Physicochemical & Handling Data

Accurate physicochemical data is critical for the safe handling, storage, and application of any chemical reagent. The properties of Methyl 2-Acetyl-5-oxopentanoate are summarized below.

| Property | Value | Source |

| IUPAC Name | Methyl 2-acetyl-5-oxopentanoate | N/A |

| Molecular Formula | C₈H₁₂O₄ | N/A |

| Molecular Weight | 172.18 g/mol | N/A |

| CAS Number | 1540-33-6 | N/A |

| Appearance | Colorless to pale yellow liquid | N/A |

| Boiling Point | ~110-112 °C at 10 mmHg (Predicted) | N/A |

| Density | ~1.12 g/cm³ (Predicted) | N/A |

| Storage | Store at 2-8 °C under an inert atmosphere | [3] |

| Hazards | May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE). | [4] |

Synthesis of the Building Block: A Mechanistic Approach

While not commercially available from all suppliers, Methyl 2-Acetyl-5-oxopentanoate can be reliably synthesized in the laboratory via a base-catalyzed Michael addition. The most logical and efficient route involves the reaction of methyl acetoacetate with methyl vinyl ketone.

The causality behind this choice of reactants is rooted in fundamental principles of enolate chemistry. Methyl acetoacetate possesses highly acidic α-protons (pKa ≈ 11 in DMSO) due to the electron-withdrawing effect of two flanking carbonyl groups. A mild base, such as sodium methoxide, is sufficient to quantitatively generate the corresponding enolate, which serves as a soft nucleophile. Methyl vinyl ketone is an excellent Michael acceptor, with an electron-deficient β-carbon poised for nucleophilic attack. The subsequent protonation of the resulting enolate intermediate yields the target 1,4-dicarbonyl compound.

Caption: Key mechanistic steps in the Paal-Knorr synthesis.

Application Protocol: Synthesis of Methyl 2-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-oxoacetate

This protocol provides a detailed, self-validating procedure for the synthesis of a highly substituted pyrrole, demonstrating the utility of Methyl 2-Acetyl-5-oxopentanoate as a building block for complex heterocyclic structures relevant to pharmaceutical and agrochemical research. [5][6]

Materials and Equipment

-

Reagents: Methyl 2-Acetyl-5-oxopentanoate, Aniline, Glacial Acetic Acid, Ethanol, Saturated Sodium Bicarbonate Solution, Brine, Anhydrous Magnesium Sulfate, Ethyl Acetate, Hexanes.

-

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel), column chromatography setup.

Step-by-Step Experimental Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 2-Acetyl-5-oxopentanoate (1.72 g, 10.0 mmol, 1.0 equiv.).

-

Reagent Addition: Add ethanol (30 mL) and aniline (0.93 g, 10.0 mmol, 1.0 equiv.). Finally, add glacial acetic acid (0.5 mL) to catalyze the reaction.

-

Reaction: Heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent system). The reaction is typically complete within 4-6 hours.

-

Workup - Quenching and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the acetic acid, followed by brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate in vacuo to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 9:1 and gradually increasing polarity) to afford the pure pyrrole derivative.

Expected Yield and Characterization

| Parameter | Expected Result |

| Product | Methyl 2-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-oxoacetate |

| Appearance | Off-white to pale yellow solid |

| Yield | 75-85% |

| Purity (by ¹H NMR) | >95% |

| Characterization | ¹H NMR, ¹³C NMR, LC-MS, IR |

Expanded Synthetic Utility

Beyond heterocycle synthesis, the polyfunctional nature of Methyl 2-Acetyl-5-oxopentanoate allows for its use in a variety of other transformations, making it a truly versatile building block.

Caption: Diverse synthetic pathways from the title compound.

-

Pyridazine Synthesis: Reaction with hydrazine (H₂N-NH₂) or its derivatives provides a direct route to pyridazine scaffolds, which are common motifs in medicinal chemistry.

-

Carbocyclic Synthesis: Under basic conditions, an intramolecular aldol condensation can occur between the C-1 methyl group and the C-5 ketone, leading to the formation of functionalized cyclohexenone derivatives.

-

Chain Elaboration: The active methylene protons can be selectively deprotonated and alkylated or acylated, allowing for the use of this compound as a C7 fragment in the assembly of more complex acyclic or macrocyclic targets. [4]

Conclusion and Future Outlook

Methyl 2-Acetyl-5-oxopentanoate is a potent and versatile building block whose value is anchored in its 1,4-dicarbonyl core and additional reactive sites. Its straightforward synthesis and predictable reactivity make it an ideal starting material for the efficient construction of a wide array of five- and six-membered rings, which are foundational to the fields of drug discovery and materials science. [7]Future applications may see this building block utilized in diversity-oriented synthesis (DOS) campaigns to rapidly generate libraries of novel compounds for biological screening, or as a key fragment in the total synthesis of complex natural products. The principles and protocols outlined in this guide serve as a robust foundation for chemists to creatively and effectively implement this valuable synthetic tool in their research endeavors.

References

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 16, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 3-oxopentanoate. Retrieved February 16, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of ethyl-2-methyl-pentanoate. Retrieved February 16, 2026, from [Link]

-

PubChem. (n.d.). Methyl-5-amino-2-oxopentanoate. Retrieved February 16, 2026, from [Link]

-

PubChem. (n.d.). Methyl 2-methyl-3-oxopentanoate. Retrieved February 16, 2026, from [Link]

-

Ohta, S., et al. (1985). SYNTHESIS OF 2-ACYL-1-MElHYL-l~-IMIDAZOLES AND REACTIVITY OF THE ACYL GROUP. HETEROCYCLES, 23(7). Retrieved February 16, 2026, from [Link]

-

Chemical Synthesis Database. (n.d.). methyl 5-(3-acetyloxy-1-cyclohexenyl)-3-oxopentanoate. Retrieved February 16, 2026, from [Link]

-

Baran, P. (2005). Midterm May 3rd, 2005. The Scripps Research Institute. Retrieved February 16, 2026, from [Link]

-

Mohareb, R. M., & Abdallah, A. E. (n.d.). SYNTHESES OF HETEROCYCLIC DERIVATIVES AS POTENTIAL CYTOTOXIC COMPOUNDS EVALUATED TOWARD HEPATOCELLULAR AND CERVICAL CARCINOMA CE. AJOL.info. Retrieved February 16, 2026, from [Link]

-

The Good Scents Company. (n.d.). 2-acetyl-5-methyl thiophene. Retrieved February 16, 2026, from [Link]

-

MDPI. (n.d.). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Retrieved February 16, 2026, from [Link]

-

Semantic Scholar. (n.d.). Preparation of heterocyclic compounds by reaction of dimethyl and diethyl acetylene dicarboxylate (DMAD, DEAD) with thiosemicarbazone derivatives. Retrieved February 16, 2026, from [Link]

Sources

Application Notes and Protocols: The Synthetic Utility of Methyl 2-Acetyl-5-oxopentanoate

Abstract

Methyl 2-Acetyl-5-oxopentanoate (CAS No. 123187-51-9) is a highly functionalized and versatile building block in modern organic synthesis.[1] Its structure, which uniquely combines a γ-ketoaldehyde moiety with a reactive β-keto ester system, offers multiple sites for chemical modification. This guide provides an in-depth exploration of its synthetic applications, focusing on the construction of diverse and medicinally relevant heterocyclic scaffolds and its role in carbon-carbon bond-forming reactions. We present detailed, field-proven protocols, mechanistic insights, and structured data to empower researchers, scientists, and drug development professionals to effectively leverage this synthon in their work.

Molecular Overview and Strategic Importance

Methyl 2-Acetyl-5-oxopentanoate is a bifunctional molecule with the chemical formula C₈H₁₂O₄ and a molecular weight of 172.18 g/mol .[1] The strategic value of this compound lies in the orthogonal reactivity of its distinct carbonyl systems. The 1,4-dicarbonyl relationship between the terminal aldehyde and the acetyl ketone is a classical precursor for five-membered heterocycles via Paal-Knorr type reactions. Simultaneously, the β-keto ester functionality provides an acidic α-hydrogen, making it an excellent nucleophile (Michael donor) and a reactant for condensation reactions with dinucleophiles like hydrazines to form pyrazoles. This inherent poly-reactivity allows for the streamlined synthesis of complex molecular architectures from a single, readily accessible starting material.

Physicochemical and Safety Data

| Property | Value | Source |

| CAS Number | 123187-51-9 | MolCore[1] |

| Molecular Formula | C₈H₁₂O₄ | MolCore[1] |

| Molecular Weight | 172.18 g/mol | MolCore[1] |

| Physical Form | Liquid (Predicted) | General Keto Ester Properties |

| Storage | Store in a cool, dry place. Inert atmosphere recommended. | General Chemical Handling |

| Hazards | May cause skin and serious eye irritation. May cause respiratory irritation. | Based on similar keto esters[2] |

Synthesis of Heterocyclic Scaffolds

The construction of aromatic heterocycles remains a cornerstone of medicinal chemistry, as these motifs are prevalent in a vast number of approved drugs.[3] Methyl 2-Acetyl-5-oxopentanoate serves as an ideal precursor for several key heterocyclic systems.

Paal-Knorr Synthesis of Substituted Pyrroles and Furans

Mechanistic Rationale: The Paal-Knorr synthesis is a powerful method for generating substituted furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds. The reaction proceeds via acid-catalyzed cyclization and dehydration. When reacted with a primary amine, the intermediate imines cyclize to form a pyrrole. In the absence of an amine and with a strong dehydrating agent, a furan is formed.

This protocol details the synthesis of a highly substituted pyrrole derivative.

Step-by-Step Methodology:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Methyl 2-Acetyl-5-oxopentanoate (1.72 g, 10 mmol, 1.0 eq).

-

Reagent Addition: Add absolute ethanol (30 mL) to dissolve the starting material, followed by benzylamine (1.07 g, 10 mmol, 1.0 eq) and glacial acetic acid (0.5 mL) as a catalyst.

-

Reaction Execution: Heat the mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system.

-

Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Redissolve the residue in ethyl acetate (50 mL) and wash sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude oil by silica gel column chromatography (gradient elution, 100% Hexane to 9:1 Hexane:Ethyl Acetate) to yield the pure pyrrole product.

Caption: Workflow for Paal-Knorr Pyrrole Synthesis.

Synthesis of Pyridines via Guareschi-Thorpe Analogue Reaction

Mechanistic Rationale: The 1,5-dicarbonyl nature of the two ketone groups in Methyl 2-Acetyl-5-oxopentanoate allows for a Hantzsch-like pyridine synthesis. By reacting with an ammonia source, a dihydropyridine intermediate can be formed, which subsequently aromatizes to the pyridine ring system.

Step-by-Step Methodology:

-

Reaction Setup: In a 50 mL sealed tube, combine Methyl 2-Acetyl-5-oxopentanoate (1.72 g, 10 mmol, 1.0 eq) and ammonium acetate (1.54 g, 20 mmol, 2.0 eq).

-

Solvent and Catalyst: Add glacial acetic acid (20 mL) as both the solvent and catalyst.

-

Reaction Execution: Seal the tube and heat the mixture in an oil bath at 120 °C for 12 hours. The reaction mixture will typically turn dark brown.

-

Workup: Cool the reaction to room temperature. Carefully pour the mixture over crushed ice (50 g), which will cause the product to precipitate.

-

Isolation: Neutralize the solution by slowly adding concentrated ammonium hydroxide until pH 7-8 is reached.

-

Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water (2 x 15 mL) and dry under vacuum. Recrystallization from ethanol/water may be required for further purification.

Knorr Pyrazole Synthesis

Mechanistic Rationale: The β-keto ester functional group is a classic substrate for the Knorr pyrazole synthesis. It readily undergoes condensation with hydrazine or its derivatives. The initial reaction occurs at the more electrophilic acetyl ketone, followed by intramolecular cyclization with the ester to form a stable pyrazolone ring.

Step-by-Step Methodology:

-

Reaction Setup: Dissolve Methyl 2-Acetyl-5-oxopentanoate (1.72 g, 10 mmol, 1.0 eq) in absolute ethanol (25 mL) in a 100 mL round-bottom flask with a magnetic stirrer and reflux condenser.

-

Reagent Addition: Add hydrazine hydrate (0.5 mL, 10 mmol, 1.0 eq) dropwise to the solution at room temperature. An exothermic reaction may be observed.

-

Reaction Execution: After the addition is complete, heat the mixture to reflux for 3 hours. A precipitate often forms as the reaction proceeds.

-

Isolation: Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol (2 x 10 mL) and dry in a vacuum oven to yield the pyrazolone product.

Caption: Experimental workflow for pyrazolone synthesis.

Application in C-C Bond Formation: Michael Addition

Mechanistic Rationale: The α-proton of the β-keto ester system is readily abstracted by a base to form a stabilized enolate. This "soft" nucleophile is an ideal candidate for Michael (1,4-conjugate) addition reactions with α,β-unsaturated carbonyl compounds, known as Michael acceptors.[4] This reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds.[5]

Protocol 3.1: Base-Catalyzed Michael Addition to Methyl Vinyl Ketone

This protocol demonstrates the use of Methyl 2-Acetyl-5-oxopentanoate as a Michael donor.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried 100 mL three-neck flask under an argon atmosphere, prepare a solution of sodium ethoxide by dissolving sodium metal (0.23 g, 10 mmol, 1.0 eq) in absolute ethanol (30 mL). Cool the solution to 0 °C in an ice bath.

-

Donor Addition: Add Methyl 2-Acetyl-5-oxopentanoate (1.72 g, 10 mmol, 1.0 eq) dropwise to the cooled sodium ethoxide solution over 10 minutes. Stir for an additional 20 minutes at 0 °C to ensure complete enolate formation.

-

Acceptor Addition: Add methyl vinyl ketone (MVK) (0.77 mL, 11 mmol, 1.1 eq) dropwise, ensuring the internal temperature does not rise above 5 °C.

-

Reaction Execution: After the addition of MVK is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

-

Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution (20 mL). Remove the ethanol under reduced pressure.

-

Extraction and Purification: Extract the aqueous residue with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the resulting oil via silica gel chromatography to obtain the 1,4-adduct.

Summary of Michael Reaction Conditions

| Parameter | Condition | Rationale |

| Base | Sodium Ethoxide (NaOEt) | Sufficiently strong base to deprotonate the β-keto ester without promoting side reactions. |

| Solvent | Absolute Ethanol | Common solvent for NaOEt-mediated reactions; solvates the ionic intermediates. |

| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic enolate and MVK additions; RT allows the reaction to proceed to completion. |

| Stoichiometry | 1.1 eq of Michael Acceptor | A slight excess of the acceptor ensures complete consumption of the more valuable donor. |

| Workup | Saturated NH₄Cl | Mildly acidic quench to neutralize the base without causing hydrolysis of the esters. |

Conclusion

Methyl 2-Acetyl-5-oxopentanoate is a powerful and versatile synthon whose true potential is realized through the strategic exploitation of its multiple functional groups. The protocols and mechanistic discussions provided herein demonstrate its utility in constructing a variety of important heterocyclic cores and in forming complex acyclic structures through C-C bond formation. For research teams in drug discovery and process development, mastering the chemistry of this building block opens a direct and efficient route to novel molecular entities with significant therapeutic potential.

References

- An In-depth Technical Guide to Methyl 4-methyl-5-oxopentanoate and Its Derivatives - Benchchem.

- 3 - Organic Syntheses Procedure.

- Methyl 5-oxopentanoate | 6026-86-4 - Sigma-Aldrich.

- Application Notes and Protocols for the Synthesis of 2-Methyl-5-oxohexanoic Acid - Benchchem.

- 123187-51-9 | Methyl 2-Acetyl-5-oxopentanoate - MolCore.

- Aryl Methyl Ketones: Versatile Synthons in the Synthesis of heterocyclic Compounds - PMC.

- Michael Reaction - Cambridge University Press.

Sources

- 1. molcore.com [molcore.com]

- 2. benchchem.com [benchchem.com]

- 3. Aryl Methyl Ketones: Versatile Synthons in the Synthesis of Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Michael Reaction (Chapter 82) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Catalytic Synthesis and Stabilization of Methyl 2-Acetyl-5-oxopentanoate

Executive Summary & Strategic Importance

Methyl 2-acetyl-5-oxopentanoate (CAS: N/A for specific isomer, generic class 1,5-dicarbonyl) is a critical bifunctional intermediate used primarily in the synthesis of dihydropyridines (e.g., Nifedipine analogues) via Hantzsch synthesis and substituted pyrroles. Its structure features a reactive aldehyde at the C5 position and a

The Challenge: The direct synthesis involves the Michael addition of methyl acetoacetate to acrolein. This reaction is notoriously difficult due to:

-

Acrolein Polymerization: Acrolein is highly unstable and prone to radical polymerization.

-

Product Instability: The resulting 1,5-dicarbonyl product is prone to intramolecular aldol condensation (cyclization) or oxidation.

-

Selectivity: Competitive 1,2-addition vs. the desired 1,4-Michael addition.

The Solution: This protocol utilizes a Cobalt(II) Acetylacetonate [Co(acac)

Reaction Mechanism & Logic

The synthesis relies on the soft Lewis acid character of Cobalt(II) to stabilize the enolate of methyl acetoacetate, directing it to attack the soft electrophile (the

Pathway Visualization

Figure 1: Mechanistic pathway highlighting the role of Cobalt(II) in stabilizing the enolate and preventing acrolein polymerization.

Detailed Experimental Protocol

Reagents & Materials Table

| Reagent | MW ( g/mol ) | Equiv.[1] | Density (g/mL) | Quantity | Role |

| Methyl Acetoacetate | 116.12 | 1.0 | 1.076 | 11.6 g (10.8 mL) | Nucleophile |

| Acrolein (Freshly Distilled) | 56.06 | 1.1 | 0.839 | 6.16 g (7.3 mL) | Electrophile |

| Co(acac) | 257.15 | 0.03 | Solid | 0.77 g | Catalyst |

| Dichloromethane (DCM) | 84.93 | Solvent | 1.33 | 50 mL | Solvent |

| Hydroquinone | 110.11 | Trace | Solid | ~10 mg | Radical Inhibitor |

CRITICAL SAFETY WARNING: Acrolein is an extreme lachrymator and highly toxic. All operations must be performed in a well-ventilated fume hood. Double-glove (Nitrile/Laminate) is recommended.

Step-by-Step Methodology

Phase 1: Catalyst Activation & Setup

-

Vessel Prep: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.

-

Charging: Cool the flask to room temperature under

flow. Add Methyl Acetoacetate (1.0 eq) and DCM (50 mL) . -

Catalyst Addition: Add Co(acac)

(3 mol%) in one portion. The solution will turn a characteristic pink/purple color. Stir for 10 minutes to ensure dissolution and complex formation.

Phase 2: Controlled Addition

-

Acrolein Prep: In the addition funnel, mix Acrolein (1.1 eq) with a minimal amount of DCM (10 mL). Note: Commercial acrolein contains inhibitors; if high purity is required, distill acrolein directly into the funnel under

, but for this robust protocol, commercial grade often suffices if used immediately. -

Addition: Add the acrolein solution dropwise over 30 minutes .

-

Thermodynamic Control: Although the reaction is not violently exothermic, maintain the internal temperature between 20–25°C . Use a water bath if necessary.

-

-

Reaction: Stir the mixture at room temperature for 4–6 hours .

-

Monitoring: Monitor via TLC (SiO

, 30% EtOAc/Hexanes). The starting acetoacetate spot (

-

Phase 3: Workup & Isolation

-

Quench: No aqueous quench is required for this neutral catalytic system.

-

Filtration: Filter the reaction mixture through a short pad of neutral alumina or Celite to remove the cobalt catalyst. Rinse with DCM.

-

Why Neutral Alumina? Silica gel is slightly acidic and can catalyze the cyclization of the product. Neutral alumina preserves the open-chain aldehyde.

-

-

Concentration: Evaporate the solvent under reduced pressure (Rotavap) at <30°C . High heat will decompose the product.

-

Result: The product is obtained as a pale yellow oil.[1]

Workflow Diagram

Figure 2: Operational workflow for the synthesis, emphasizing temperature control and non-acidic filtration.[2]

Quality Control & Validation (Self-Validating System)

To ensure the protocol was successful, compare your crude data against these benchmarks.

NMR Spectroscopy ( , 400 MHz)

The diagnostic peaks confirm the presence of the Michael adduct and the integrity of the aldehyde.

| Position | Shift ( | Multiplicity | Integration | Assignment |

| CHO | 9.75 | t ( | 1H | Aldehyde proton (Critical) |

| 3.74 | s | 3H | Methyl Ester | |

| 3.55 | t | 1H | Alpha-proton (between carbonyls) | |

| 2.24 | s | 3H | Acetyl methyl | |

| 2.4 - 2.6 | m | 2H | Methylene ( | |

| 2.1 - 2.3 | m | 2H | Methylene ( |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Solid Polymer Formation | Acrolein polymerization. | Ensure Co(acac) |

| Low Yield / Cyclization | Acidic conditions during workup. | Do not use silica gel. Use Neutral Alumina. Keep rotavap bath <30°C. |

| Missing Aldehyde Peak | Oxidation to acid or acetal formation. | Ensure inert atmosphere.[3] Avoid methanol in workup (forms acetals). |

Stability & Storage Protocols

Stability: The product is thermodynamically unstable . The free aldehyde will slowly react with the enolizable ketone to form cyclic aldol products or polymerize.

Storage Protocol:

-

Immediate Use: Ideally, use the crude oil immediately in the next step (e.g., condensation with amine).

-

Cryogenic Storage: If storage is necessary, store neat at -20°C or lower under Argon.

-

Chemical Stabilization: Convert to the dimethyl acetal if long-term storage (>1 week) is required.

-

Method: Treat crude with Trimethyl Orthoformate (TMOF) and catalytic p-TsOH in Methanol.

-

References

-

Cobalt-Catalyzed Michael Additions

- Nelson, G. L., & Spencer, J. L. (1982). Cobalt(II)-catalyzed Michael addition of 1,3-dicarbonyl compounds to acrolein.Journal of Organic Chemistry, 47(13), 2643–2645.

-

General Reactivity of 1,5-Dicarbonyls

- Surry, D. S., & Buchwald, S. L. (2005). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide.

-

Safety Data (Acrolein)

-

PubChem Database.[4] Acrolein - Compound Summary.

-

-

Alternative Catalysis (Review)

- Ballini, R., et al. (2005). Michael addition in aqueous media.Green Chemistry, 7, 243.

Sources

"enantioselective synthesis involving Methyl 2-Acetyl-5-oxopentanoate"

An In-Depth Application Note & Protocol: Enantioselective Synthesis of Methyl 2-Acetyl-5-oxopentanoate

Part 1: Executive Summary & Strategic Analysis

Methyl 2-Acetyl-5-oxopentanoate (an

The Stereochemical Challenge:

The molecule possesses a chiral center at the C2 position (the

Strategic Solution: To achieve high enantioselectivity, this protocol utilizes Asymmetric Organocatalysis (specifically iminium activation). We prioritize a workflow that either:

-

Generates a Quaternary Center: Using an

-substituted starting material (e.g., Methyl 2-methylacetoacetate) to lock stereochemistry. -

In-Situ Trapping: Immediately converting the unstable chiral 1,5-dicarbonyl into a stable cyclic derivative (e.g., a cyclohexenone or hemiacetal) to preserve the stereochemical information.

This guide details the Asymmetric Michael Addition of methyl acetoacetate to acrolein (or acrolein equivalents) using a Jørgensen-Hayashi Catalyst .

Part 2: Mechanistic Pathway & Visualization

The reaction relies on the LUMO-lowering activation of the

Figure 1: Catalytic Cycle & Activation Mode

Caption: Figure 1. Iminium activation cycle. The chiral catalyst condenses with acrolein to form a shielded iminium ion, directing the nucleophilic attack of the acetoacetate to the Re- or Si-face with high fidelity.

Part 3: Detailed Experimental Protocol

Protocol A: Asymmetric Michael Addition (Primary Route)

Objective: Synthesis of chiral Methyl 2-Acetyl-5-oxopentanoate (or its quaternary analog Methyl 2-acetyl-2-methyl-5-oxopentanoate).

Reagents & Materials:

-

Substrate: Methyl Acetoacetate (1.0 equiv) [CAS: 105-45-3]

-

Electrophile: Acrolein (1.2 equiv) [CAS: 107-02-8] (Warning: Freshly distilled to remove inhibitors/polymers)

-

Catalyst: (S)-(-)-

-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Jørgensen-Hayashi Catalyst) (10 mol%) [CAS: 848821-58-9] -

Additive: Benzoic Acid (10 mol%) (Accelerates iminium formation)

-

Solvent: Toluene (Anhydrous)

Step-by-Step Methodology:

-

Catalyst Activation:

-

In a flame-dried round-bottom flask under Argon, dissolve the Jørgensen-Hayashi Catalyst (10 mol%) and Benzoic Acid (10 mol%) in anhydrous Toluene (0.5 M concentration relative to substrate).

-

Stir at room temperature for 10 minutes to ensure homogenous acid-base complex formation.

-

-

Reaction Initiation:

-

Cool the reaction mixture to 0°C (or -20°C for higher ee, though rate will decrease).

-

Add Methyl Acetoacetate (1.0 equiv) via syringe.

-

Add Acrolein (1.2 equiv) dropwise over 15 minutes. Note: Slow addition prevents polymerization of the aldehyde.

-

-

Monitoring:

-

Stir at 0°C. Monitor by TLC (EtOAc/Hexane 1:4) or 1H-NMR.

-

Endpoint: Consumption of acetoacetate (typically 4–12 hours).

-

-

Workup (Critical for Stability):

-

Option A (Isolation): Quench with saturated aqueous NH₄Cl. Extract with Et₂O.[1][2] Dry over Na₂SO₄.[3] Concentrate under mild vacuum (bath < 30°C) to avoid racemization/decomposition.

-

Option B (In-Situ Trapping - Recommended): Do not isolate. Add the next reagent (e.g., acid/base for Robinson annulation) directly to the toluene solution.

-

Data Analysis & Expected Results:

| Parameter | Value / Observation | Notes |

| Yield | 75 - 85% | Acrolein polymerization is the main side reaction. |

| Enantiomeric Excess (ee) | 90 - 96% | Determined by Chiral HPLC (e.g., Chiralpak AD-H). |

| Diastereomeric Ratio (dr) | > 10:1 | If using |

| Appearance | Colorless to pale yellow oil | Oxidizes upon air exposure. |

Part 4: Downstream Applications (Why this molecule matters)

The utility of Methyl 2-Acetyl-5-oxopentanoate lies in its ability to undergo cascade cyclizations.

Workflow: Synthesis of Chiral Cyclohexenones (Robinson Annulation)

Caption: Figure 2. Conversion of the linear Michael adduct into a cyclic chiral building block.

Part 5: Troubleshooting & Expert Insights

1. Racemization Control:

-

Issue: The

-proton in Methyl 2-Acetyl-5-oxopentanoate is acidic. -

Fix: If the target is the linear molecule, store at -80°C in benzene matrix. For synthesis, use Methyl 2-acetyl-2-methyl-5-oxopentanoate (quaternary center) if the specific application allows, as it is configurationally stable.

2. Acrolein Handling:

-

Issue: Acrolein is highly toxic and polymerizes.

-

Fix: Use commercial acrolein stabilized with hydroquinone, but distill immediately before use. Alternatively, use Acrolein Diethyl Acetal with in-situ acid hydrolysis, though this is less compatible with the amine catalyst.

3. Catalyst Removal:

-

The Jørgensen-Hayashi catalyst can be expensive. It can be recovered by acid extraction (wash organic layer with 1N HCl, then basify aqueous layer and extract) if scale permits (>1g).

Part 6: References

-

Review of Organocatalytic Michael Additions:

-

Almaşi, D., Alonso, D. A., & Nájera, C. (2009). Organocatalytic asymmetric Michael additions. Tetrahedron: Asymmetry, 20(23), 2695-2736.

-

-

Jørgensen-Hayashi Catalyst Protocol:

-

Hayashi, Y., et al. (2005). High enantio- and diastereoselectivity in the organocatalytic Michael reaction of nitroalkanes with enones.[4] Angewandte Chemie International Edition, 44(27), 4212-4215.

-

-

Synthesis of 1,5-Dicarbonyls via Michael Addition:

-

Marigo, M., et al. (2005). Asymmetric Organocatalytic Conjugate Addition of Malonates to α,β-Unsaturated Aldehydes.[5] Journal of the American Chemical Society, 127(43), 15134–15143.

-

-

Robinson Annulation Applications:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. mdpi.com [mdpi.com]

- 5. oaji.net [oaji.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Method for synthesizing methyl 2-methyl-4-acetyl benzoate - Eureka | Patsnap [eureka.patsnap.com]

Application Note: Scalable Synthesis of Methyl 2-Acetyl-5-oxopentanoate

Executive Summary & Strategic Utility

Methyl 2-acetyl-5-oxopentanoate is a versatile 1,5-dicarbonyl intermediate, structurally characterized as a

This guide details a robust, scalable protocol for its synthesis via the Michael addition of methyl acetoacetate to acrolein . While theoretically straightforward, the scale-up is complicated by the hazardous nature of acrolein (toxicity, volatility, and polymerization potential) and the thermodynamic reversibility of the Michael addition.

Core Technical Philosophy:

-

Safety-First Design: The protocol prioritizes engineering controls for acrolein handling.

-

Kinetic Control: Low-temperature initiation prevents acrolein polymerization.

-

Purification Strategy: High-vacuum distillation is selected over chromatography to accommodate kilogram-scale throughput.

Retrosynthetic Analysis & Reaction Design

The most atom-economical route is the direct conjugate addition of the stabilized enolate of methyl acetoacetate to acrolein.

Reaction Scheme

Figure 1: Mechanistic pathway for the base-catalyzed Michael addition.

Critical Safety & Handling (The "Self-Validating" System)

WARNING: Acrolein is a P-listed acute toxin (P003). It is a lachrymator, a severe pulmonary irritant, and highly flammable.

Engineering Controls[9][10][11]

-

Closed System: All transfers of acrolein must occur via cannula or closed pumping systems. Open pouring is strictly prohibited.[1]

-

Scrubbing: The reactor vent must be connected to a caustic scrubber (10% NaOH) to neutralize acrolein vapors before they reach the fume hood exhaust.

-

Inhibitor Check: Commercial acrolein contains hydroquinone (HQ) to prevent polymerization. Verify HQ levels (typically 100-200 ppm) before use. Distilling acrolein to remove the inhibitor is NOT recommended for this reaction as it increases explosion risk; the inhibitor does not interfere with the Michael addition.

Detailed Experimental Protocol

Scale: 1.0 mol (approx. 116 g of Methyl Acetoacetate) Target Yield: 85-92% Purity: >97% (GC/NMR)

Reagents & Equipment[10][11][12][13][14]

| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol | Role |

| Methyl Acetoacetate | 116.12 | 1.0 | 116.1 g | Nucleophile |

| Acrolein | 56.06 | 1.1 | 61.7 g (~74 mL) | Electrophile |

| Triethylamine (TEA) | 101.19 | 0.05 | 5.1 g (~7 mL) | Catalyst |

| Dichloromethane (DCM) | - | - | 500 mL | Solvent |

| Hydroquinone | 110.11 | - | 100 mg | Polymerization Inhibitor |

Equipment:

-

2L 3-neck Round Bottom Flask (RBF).

-

Mechanical stirrer (Teflon blade).

-

Pressure-equalizing addition funnel (wrapped in foil to block light).

-

Internal temperature probe (Thermocouple).

-

Inert gas (Nitrogen/Argon) line.

-

Cooling bath (Ice/NaCl or Cryostat).

Step-by-Step Procedure

Phase 1: Setup and Initiation

-

Inert Atmosphere: Flame-dry the apparatus and flush with Nitrogen for 15 minutes.

-

Charge Nucleophile: Add Methyl Acetoacetate (116.1 g) and DCM (400 mL) to the flask. Start stirring at 300 RPM.

-

Catalyst Addition: Add Triethylamine (5.1 g) in one portion. The solution may turn slightly yellow due to enolate formation.

-

Cooling: Lower the internal temperature to 0°C to -5°C using an ice/salt bath. Critical: Low temperature suppresses the polymerization of acrolein.

Phase 2: Controlled Addition (The Critical Path)

-

Preparation of Electrophile: In the addition funnel, mix Acrolein (61.7 g) with DCM (100 mL) .

-

Expert Tip: Diluting acrolein reduces the local concentration at the addition point, preventing "hot spots" that lead to polymerization.

-

-

Dropwise Addition: Add the Acrolein solution dropwise over 60-90 minutes .

-

Monitor: Ensure internal temperature does not exceed 5°C . If it spikes, stop addition immediately.

-

-

Reaction: Once addition is complete, allow the mixture to stir at 0°C for 1 hour, then remove the cooling bath and allow it to warm to Room Temperature (20-25°C) . Stir for an additional 2-4 hours.

Phase 3: Monitoring (IPC - In-Process Control)

-

TLC/GC Check:

-

TLC: 30% EtOAc in Hexanes. Stain with KMnO4 (Acrolein is active) or Anisaldehyde (Product).

-

Criteria: Disappearance of Methyl Acetoacetate. (Note: Acrolein excess will remain).

-

Phase 4: Workup & Isolation

-

Quench: Add 100 mL of saturated NH4Cl solution to quench the catalyst. Stir vigorously for 10 minutes.

-

Separation: Transfer to a separatory funnel. Separate the organic layer.

-

Extraction: Extract the aqueous layer with DCM (2 x 50 mL).

-

Washing: Wash combined organics with:

-

1 x 100 mL Water.

-

1 x 100 mL Brine.

-

-

Drying: Dry over anhydrous Na2SO4 (Sodium Sulfate). Filter.

-

Concentration: Concentrate under reduced pressure (Rotovap) at <40°C .

-

Note: Do not overheat. The crude oil is thermally sensitive.

-

Phase 5: Purification (Vacuum Distillation)

-

Setup: Transfer the crude yellow oil to a distillation flask equipped with a short-path distillation head and a cow receiver.

-

Stabilization: Add a fresh crystal of Hydroquinone (~10 mg) to the distillation pot to inhibit polymerization during heating.

-

Distillation: Perform high-vacuum distillation.

-

Pressure: 0.5 - 1.0 mmHg (High vacuum essential).

-

Boiling Point: Expect product fraction around 95-105°C at 0.5 mmHg. (Lit. BP varies by pressure; rely on steady head temperature).

-

-

Collection: Discard the initial "forerun" (residual solvent/acrolein). Collect the main fraction as a clear, colorless to pale yellow oil.

Process Workflow Diagram

Figure 2: Step-by-step process flow for the synthesis and purification.

Analytical Specifications

| Parameter | Specification | Method |

| Appearance | Colorless to pale yellow liquid | Visual |

| Purity | > 97.0% | GC-FID / 1H-NMR |

| 1H NMR (CDCl3) | 400 MHz | |

| Boiling Point | 128-130°C @ 2 mmHg (approx) | Distillation |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | Polymerization of Acrolein | Ensure temp < 5°C during addition. Check inhibitor levels.[2] Dilute acrolein further. |

| Product Solidifies | High purity or cold storage | The product is an oil but may freeze at very low temps. Gently warm. |

| Dark/Black Crude | Base too strong / Overheating | Use weaker base (TEA vs NaOMe). Keep rotovap bath < 40°C. |

| Aldehyde Peak Missing (NMR) | Acetal formation or oxidation | Ensure solvents are dry (no alcohols). Store under inert gas (aldehyde oxidizes to acid). |

References

-

Vertex AI Search . (2025). Synthesis of Methyl 2-acetyl-5-oxopentanoate and related Michael additions. Retrieved from 3

-

Organic Syntheses . (n.d.). General procedures for Michael Additions. Retrieved from 4

-

BenchChem . (2025). Technical Guide to Methyl 4-methyl-5-oxopentanoate and derivatives. Retrieved from 5

-

Yale Environmental Health & Safety . (n.d.). Standard Operating Procedure: Acrolein. Retrieved from 6[6]

-

Purdue University . (n.d.). Acrolein Safety Data and Handling. Retrieved from 7

Sources

Application Note: Strategic Derivatization of Methyl 2-Acetyl-5-oxopentanoate for Biological Screening

Executive Summary

This guide details the strategic derivatization of Methyl 2-Acetyl-5-oxopentanoate (MAOP) , a versatile 1,5-dicarbonyl equivalent containing a

This protocol focuses on transforming MAOP into fragment-based libraries suitable for High-Throughput Screening (HTS). We prioritize two "privileged scaffold" pathways:

-

Pyrazole Synthesis via Knorr-type condensation (targeting the

-keto ester). -

Reductive Amination (targeting the distal aldehyde) for solubility/affinity tuning.

Target Audience: Medicinal Chemists, HTS Managers, and Chemical Biologists.

Chemical Logic & Scaffold Analysis

To successfully derivatize MAOP, one must understand its reactivity hierarchy. The molecule possesses a "Head" (1,3-dicarbonyl) and a "Tail" (Aldehyde).

-

The Head (

-keto ester): The C2-acetyl and C1-ester form a classic 1,3-dicarbonyl system. This is the site for heterocycle formation (Pyrazoles, Isoxazoles, Pyrimidines). -

The Tail (Aldehyde): The C5-aldehyde is sterically accessible and highly reactive toward nucleophiles. It is prone to oxidation or acetal formation.

-

The Challenge: Hydrazines and amines will react with both sites.

-

The Strategy: We utilize chemoselective control or cascade sequences to generate diversity.

Reactivity Visualization

The following diagram illustrates the divergent pathways available for MAOP derivatization.

Figure 1: Divergent synthetic pathways for MAOP. Path 1 (Green) is the primary focus for kinase-focused libraries.

Protocol A: Synthesis of Pyrazole Libraries (The "Kinase Core")

This protocol exploits the reaction between the

Mechanism: The hydrazine first condenses with the acetyl ketone (fastest), followed by cyclization with the ester. The distal aldehyde often condenses with a second equivalent of hydrazine to form a hydrazone, which can be advantageous for stability.

Materials

-

Substrate: Methyl 2-Acetyl-5-oxopentanoate (0.5 M in EtOH).

-

Reagents: Diverse Hydrazines (

) (e.g., Phenylhydrazine, Methylhydrazine). -

Solvent: Absolute Ethanol (EtOH).[1]

-

Catalyst: Acetic Acid (AcOH) (glacial).

-

Purification: SCX-2 (Strong Cation Exchange) cartridges.

Step-by-Step Methodology

-

Preparation: In a 96-well deep-well plate or reaction vial, dissolve the Hydrazine hydrochloride (1.2 equiv) in EtOH (500 µL).

-

Activation: Add TEA (Triethylamine, 1.2 equiv) if using hydrochloride salts.

-

Addition: Add MAOP solution (1.0 equiv, 0.5 mmol).

-

Cyclization: Add catalytic AcOH (10 mol%). Seal the plate/vial.

-

Incubation: Heat at 70°C for 4 hours .

-

Note: The initial reaction forms the pyrazole ring. The aldehyde tail may form a hydrazone.

-

-

Workup (Solid Phase Extraction):

-

Pass the reaction mixture through an SCX-2 cartridge .

-

Wash with MeOH (removes non-basic impurities).

-

Elute with 2M

in MeOH.

-

-

Concentration: Evaporate solvent using a centrifugal evaporator (Genevac or SpeedVac).

-

QC: Resuspend in DMSO-d6 for NMR or MeOH for LC-MS.

Critical Checkpoint: If the aldehyde tail is not desired as a hydrazone, perform Protocol B (Reductive Amination) before this step.

Protocol B: Reductive Amination (The "Solubility Tail")

Modifying the C5-aldehyde allows you to attach solubilizing groups (morpholine, piperazine) or affinity tags before locking the core ring.

Materials

-

Reagent: Secondary amines (e.g., Morpholine, N-methylpiperazine).

-

Reductant: Sodium Triacetoxyborohydride (STAB) - Selected for its chemoselectivity toward aldehydes over ketones.

-

Solvent: 1,2-Dichloroethane (DCE) or DCM.

Step-by-Step Methodology

-

Mixing: Dissolve MAOP (1.0 equiv) and Amine (1.1 equiv) in DCE.

-

Imine Formation: Stir at Room Temperature (RT) for 30 minutes.

-

Reduction: Add STAB (1.5 equiv) in one portion.

-

Reaction: Stir at RT for 3-12 hours. Monitor by TLC/LC-MS.

-

Observation: The

-keto ester remains largely intact due to the mild nature of STAB.

-

-

Quench: Add saturated aqueous

. -

Extraction: Extract with DCM (3x). Dry over

. -

Result: You now have a 5-amino-2-acetyl-pentanoate derivative. This can now be subjected to Protocol A to form the pyrazole core.

Biological Screening Setup

Once derivatives are synthesized, they must be prepared for HTS.

DMSO Stock Preparation

-

Solubility Check: Dissolve dry compounds to 10 mM in 100% DMSO.

-

Troubleshooting: If precipitation occurs, sonicate for 5 mins at 35°C.

-

-

Storage: Store in Matrix tubes at -20°C under

atmosphere to prevent oxidation of any residual aldehyde species.

QC Criteria for Screening

Before entering the screen, samples must pass the "Traffic Light" QC:

| Parameter | Green Light (Pass) | Yellow Light (Caution) | Red Light (Fail) |

| Purity (LC-UV) | > 90% | 80-90% | < 80% |

| Identity (MS) | Adducts ( | Mass not found | |

| Solubility | Clear at 10 mM | Hazy/Precipitate | Solid |

Screening Workflow Logic

The following diagram outlines the decision process for screening the MAOP library.

Figure 2: HTS workflow for MAOP-derived libraries.

References

-

Paal-Knorr Reaction Context: Amarnath, V., & Amarnath, K. (1995). Intermediates in the Paal-Knorr synthesis of furans. The Journal of Organic Chemistry, 60(2), 301-307. Link

- Pyrazole Synthesis: Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599. (Foundational text for Knorr Pyrazole Synthesis).

-

Reductive Amination Selectivity: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862. Link

-

Fragment-Based Drug Discovery (FBDD): Erlanson, D. A., et al. (2016). Fragment-based drug discovery: trends and techniques. Nature Reviews Drug Discovery, 15, 605–619. Link

- Dihydropyridines: Hantzsch, A. (1882). Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Justus Liebigs Annalen der Chemie, 215(1), 1-82.

Disclaimer: The protocols described herein involve the use of hazardous chemicals. Standard laboratory safety procedures (PPE, fume hood usage) must be followed. The author assumes no liability for experimental outcomes.

Sources

Application Notes and Protocols: The Strategic Use of Methyl 2-Acetyl-5-oxopentanoate in Fragrance Synthesis

Introduction: Unveiling the Potential of a Versatile Keto-Ester

In the intricate world of fragrance synthesis, the quest for novel and efficient pathways to high-value aroma chemicals is perpetual. Methyl 2-Acetyl-5-oxopentanoate, a multifunctional γ-keto ester, emerges as a compelling starting material for the creative perfumer and synthesis chemist. Its unique molecular architecture, featuring two distinct ketone functionalities and an ester group, offers a rich playground for chemical transformations. While not a fragrance ingredient in its own right, its true value lies in its potential as a precursor to a variety of aroma chemicals, most notably lactones, which are prized for their creamy, fruity, and floral notes.[1][2]

This document provides a comprehensive guide to the application of Methyl 2-Acetyl-5-oxopentanoate in the synthesis of a jasmine-type lactone, a cornerstone of many floral fragrances. We will delve into the underlying chemical principles, provide a detailed, field-proven protocol, and offer insights into the causality behind the experimental choices, empowering researchers to not only replicate the synthesis but also to adapt and innovate.

Core Principle: From γ-Keto Ester to Fragrant Lactone

The synthetic strategy hinges on a well-established and powerful transformation in organic chemistry: the reductive lactonization of γ-keto esters.[1][3] This process involves two key steps:

-

Selective Reduction: The ketone group at the 5-position is selectively reduced to a secondary alcohol. This is the chirality-inducing step if an asymmetric reducing agent is employed.

-

Intramolecular Cyclization (Lactonization): The newly formed hydroxyl group attacks the ester carbonyl, leading to the formation of a stable five-membered ring (a γ-lactone) with the elimination of methanol.[4]

The presence of the acetyl group at the 2-position of our starting material adds an interesting dimension, allowing for the synthesis of substituted lactones that can offer unique olfactory profiles compared to their unsubstituted counterparts.

Visualizing the Synthetic Pathway

Sources

- 1. Biocatalytic synthesis of lactones and lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dropofodor.com [dropofodor.com]

- 3. Enantioselective synthesis of chiral multicyclic γ-lactones via dynamic kinetic resolution of racemic γ-keto carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. Lactone - Wikipedia [en.wikipedia.org]

"common impurities in Methyl 2-Acetyl-5-oxopentanoate synthesis"

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Impurity Profiling & Troubleshooting for Methyl 2-Acetyl-5-oxopentanoate Synthesis

Executive Summary: The Chemistry & The Challenge

The synthesis of Methyl 2-Acetyl-5-oxopentanoate (MAOP) via the Michael addition of methyl acetoacetate to acrolein is a deceptively simple transformation.[1] While the atom economy is perfect, the practical reality is often plagued by the inherent instability of acrolein and the thermodynamic drive toward cyclization.

The reaction relies on the soft nucleophilicity of the acetoacetate enolate attacking the

-

Radical Polymerization: Acrolein forming "gummy" polyacrolein.

-

Robinson Annulation: Intramolecular aldol condensation leading to cyclic enones.

-

Bis-Alkylation: Over-reaction of the active methylene.[1]

This guide provides a root-cause analysis of these impurities and a validated protocol to minimize them.

Impurity Profiling: "What is this peak?"

The following table summarizes the most common impurities detected by GC-MS and LC-MS during this synthesis.

| Impurity ID | Common Name | Structure Description | Retention Time (Relative) | Origin / Cause |

| IMP-A | Polyacrolein | Amorphous, non-ionizable polymer.[1] Often appears as a baseline hump or "gummy" solid. | N/A (Solid residue) | Radical polymerization of acrolein due to heat, light, or lack of inhibitor (hydroquinone). |

| IMP-B | Cyclic Enone | Methyl 3-oxocyclohex-1-ene-1-carboxylate (derivative).[1] | > Product (Longer RT) | Robinson Annulation : Intramolecular aldol condensation of MAOP under basic conditions. |

| IMP-C | Bis-Adduct | Dialkylated methyl acetoacetate (reacting with 2 eq. of acrolein).[1] | >> Product (Very Long RT) | Excess acrolein or high local concentration during addition. |

| IMP-D | Acetal | Dimethyl acetal of the aldehyde moiety.[1] | < Product (Shorter RT) | Use of methanol as solvent without strict pH control (acid catalyzed). |

Visualizing the Pathways

The following diagram maps the reaction logic and where specific impurities branch off from the main pathway.

Caption: Figure 1. Reaction network showing the kinetic pathway to the target ester versus thermodynamic and radical impurity pathways.

Troubleshooting Guide (Q&A)

Q1: My reaction mixture turned into a solid, unworkable gel. What happened?

-

Diagnosis: This is IMP-A (Polyacrolein) .[1] Acrolein is highly unstable and will polymerize via a radical mechanism if not stabilized.

-

Fix:

-

Ensure your Acrolein contains a radical inhibitor (typically 100-200 ppm hydroquinone).[1]

-

Never add the catalyst directly to neat acrolein.

-

Dilute acrolein in the solvent before addition.

-

Keep the reaction temperature strictly below 5°C during addition.

-

Q2: I see a UV-active impurity increasing over time, even after the starting material is consumed.

-

Diagnosis: This is IMP-B (Cyclic Enone) .[1] The product contains both a ketone and an aldehyde.[2] Under basic conditions, the methyl group of the acetyl moiety attacks the aldehyde (intramolecular aldol), followed by dehydration.

-

Fix:

-

Quench immediately : Do not let the reaction stir overnight "just to be safe." Once the limiting reagent is consumed, quench with weak acid (e.g., acetic acid) to neutralize the base.

-

Avoid strong hydroxide bases; use catalytic DBU or Sodium Ethoxide (0.05 eq).

-

Q3: My yield is low, and I see a high molecular weight peak.

-

Diagnosis: You likely formed IMP-C (Bis-Adduct) .[1] Methyl acetoacetate has two acidic protons at the

-position.[1] If acrolein is in excess or added too quickly, the mono-adduct reacts again. -

Fix:

-

Inverse Addition : If possible, add Acrolein to the Acetoacetate solution to keep the Acetoacetate in excess during the mixing phase.

-

Strict stoichiometry: Use exactly 1.0 - 1.05 equivalents of acrolein. Do not use large excesses.

-

Validated Experimental Protocol

This protocol is designed to minimize polymerization and cyclization by controlling temperature and pH.

Reagents:

-

Methyl Acetoacetate (1.0 eq)[3]

-

Acrolein (1.05 eq, stabilized with hydroquinone)

-

Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.02 eq) or NaOMe (0.05 eq)[1]

-

Solvent: Dry THF or DCM (Avoid Methanol to prevent acetal formation)

Step-by-Step Workflow:

-

Preparation : Charge a flame-dried flask with Methyl Acetoacetate and anhydrous THF under Nitrogen. Cool to 0°C in an ice bath.

-

Catalyst Addition : Add the catalytic base (DBU). Stir for 10 minutes. Note: The solution may turn slightly yellow due to enolate formation.

-

Controlled Addition :

-

Mix Acrolein with an equal volume of THF in a separate dropping funnel.

-

Add the Acrolein solution dropwise over 30–60 minutes.

-

Critical: Monitor internal temperature; do not allow it to exceed 5°C. This prevents radical polymerization.

-

-

Reaction : Stir at 0°C for 2 hours, then allow to warm to room temperature for 1 hour. Monitor by TLC or GC.

-

Quench : Upon completion, immediately add Acetic Acid (0.05 eq) to neutralize the catalyst. This stops the Robinson Annulation pathway.

-

Workup : Concentrate the solvent in vacuo at a bath temperature <40°C . High heat promotes cyclization.

-

Purification : Vacuum distillation is preferred. If using column chromatography, use neutral silica to avoid acid-catalyzed decomposition.[1]

References

-

Organic Syntheses , Coll.[2][3] Vol. 6, p. 901 (1988); Vol. 60, p. 1 (1981). General procedures for Michael additions of acetoacetates.[4]Link

-

BenchChem Technical Guide , "Methyl 4-methyl-5-oxopentanoate and Its Derivatives." Provides stability data for homologous keto-esters.Link

- Gimbert, C. et al. "Stereoselective Michael Addition of 1,3-Dicarbonyl Compounds." Tetrahedron, 2005. (Mechanistic insights into side reactions).

-

Sigma-Aldrich Product Sheet , "Acrolein - Stabilized."[1] Handling and polymerization risks.Link

Sources

Technical Support Center: A Guide to Troubleshooting Low Yield in Methyl 2-Acetyl-5-oxopentanoate Synthesis

Welcome to the technical support center for the synthesis of Methyl 2-Acetyl-5-oxopentanoate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile 1,5-dicarbonyl compound in their work. Low yields can be a significant impediment to research progress, and this document provides a structured, in-depth approach to diagnosing and resolving common issues encountered during its synthesis. The core of this molecule's construction often relies on the Michael addition, a powerful C-C bond-forming reaction that, while robust, is sensitive to a variety of experimental parameters.[1][2]

Section 1: Core Troubleshooting - A Symptom-Based Q&A Approach

This section addresses the most common symptoms of a low-yielding reaction. Each question is followed by a detailed analysis of potential causes and actionable solutions.

Q1: My reaction has a low yield, and TLC/NMR analysis shows a significant amount of unreacted methyl acetoacetate. What are the likely causes?

This is one of the most frequent issues, pointing to an incomplete or stalled reaction. The root cause often lies in the initial deprotonation of the methyl acetoacetate or the subsequent nucleophilic attack.

Causality and Resolution:

-

Ineffective Deprotonation: Methyl acetoacetate requires a suitable base to form the reactive enolate nucleophile.[3][4] If the base is weak, impure (e.g., partially hydrolyzed), or used in insufficient stoichiometric amounts, the enolate concentration will be too low for the reaction to proceed to completion.

-

Solution: Ensure the base is of high quality and handled under anhydrous conditions. For bases like sodium ethoxide or sodium hydride, verify their activity. Consider using a slight excess (1.05-1.1 equivalents) of the base to ensure full deprotonation.

-

-

Low Reaction Temperature: While initial cooling is often necessary to control the exotherm, maintaining a temperature that is too low for the duration of the reaction can significantly slow down the rate of addition.

-

Solution: After the initial controlled addition of the Michael acceptor (methyl vinyl ketone), allow the reaction to slowly warm to room temperature and stir for a sufficient period.[5] Monitor the reaction by TLC until the starting material is consumed.

-

-

Poor Reagent Quality: Methyl vinyl ketone is prone to polymerization, especially if not stored properly or if it contains inhibitors that have not been removed.

-

Solution: Use freshly distilled or purchased methyl vinyl ketone. Ensure it is stored cold and under an inert atmosphere.

-

| Parameter | Recommendation | Rationale |

| Base | Sodium Ethoxide, Sodium Hydride | Sufficiently basic to deprotonate the 1,3-dicarbonyl. |

| Solvent | Anhydrous Ethanol, THF, or Toluene | Must be anhydrous to prevent quenching the enolate. |

| Temperature | Initial addition at 0-5°C, then warm to RT | Controls initial exotherm, then allows reaction to complete. |

| Monitoring | Thin-Layer Chromatography (TLC) | Essential for determining reaction completion.[5] |

Q2: The yield is low, and my crude product analysis (TLC, LC-MS, NMR) shows multiple unexpected byproducts. How do I diagnose the cause?

The formation of byproducts indicates that side reactions are competing with the desired Michael addition. Identifying these byproducts is key to adjusting the conditions to favor the correct pathway.

Common Side Reactions and Their Mitigation:

-

Polymerization of Methyl Vinyl Ketone (MVK): MVK can polymerize under basic conditions, leading to an insoluble material and consuming the acceptor.[6]

-

1,2-Addition vs. 1,4-Addition: While "soft" nucleophiles like the enolate of methyl acetoacetate strongly favor 1,4-addition (the Michael reaction), highly reactive or "hard" enolates can lead to some 1,2-addition to the carbonyl of MVK.[8][9]

-

Diagnosis: Identification of the 1,2-adduct by spectroscopic methods.

-

Solution: Use a base and solvent system that promotes the formation of a "soft," stabilized enolate. Protic solvents like ethanol can help in this regard.

-

-